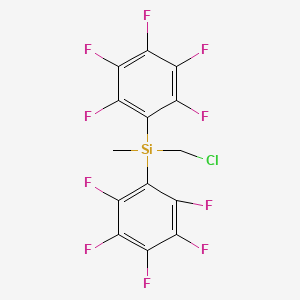
(Chloromethyl)methylbis(pentafluorophenyl)silane
Overview
Description
(Chloromethyl)methylbis(pentafluorophenyl)silane: is a chemical compound with the molecular formula CH₃Si(C₆F₅)₂CH₂Cl and a molecular weight of 426.71 g/mol . This compound is characterized by the presence of a silicon atom bonded to a chloromethyl group, a methyl group, and two pentafluorophenyl groups. It is known for its high density (1.613 g/mL at 25°C) and refractive index (n20/D 1.48) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)methylbis(pentafluorophenyl)silane typically involves the reaction of methyltrichlorosilane with pentafluorophenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in (Chloromethyl)methylbis(pentafluorophenyl)silane can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include , , and .
Oxidizing Agents: Oxidizing agents such as or can be used for oxidation reactions.
Reducing Agents: Reducing agents like or are employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation reactions may yield products with additional oxygen-containing functional groups.
Reduction Products: Reduction reactions typically result in the formation of compounds with reduced functional groups.
Scientific Research Applications
Chemistry:
Catalysis: (Chloromethyl)methylbis(pentafluorophenyl)silane is used as a precursor in the synthesis of catalysts for various organic transformations.
Material Science: The compound is employed in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine:
Drug Development:
Bioconjugation: It is used in bioconjugation techniques to modify biomolecules for various biomedical applications.
Industry:
Coatings and Adhesives: The compound is utilized in the formulation of coatings and adhesives with enhanced performance characteristics.
Electronics: It finds applications in the electronics industry for the production of components with improved electrical properties.
Mechanism of Action
The mechanism of action of (Chloromethyl)methylbis(pentafluorophenyl)silane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloromethyl group is particularly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pentafluorophenyl groups contribute to the compound’s stability and influence its reactivity by providing electron-withdrawing effects .
Comparison with Similar Compounds
- Trichlorophenylsilane
- Trichloro(phenethyl)silane
- Trichloro(phenyl)silane
- Tetrakis(pentafluorophenyl)silane
Comparison: (Chloromethyl)methylbis(pentafluorophenyl)silane is unique due to the presence of both a chloromethyl group and two pentafluorophenyl groups. This combination imparts distinct reactivity and stability characteristics compared to other similar compounds. For instance, Trichlorophenylsilane lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions. Similarly, Tetrakis(pentafluorophenyl)silane does not have the chloromethyl group, affecting its overall reactivity profile .
Properties
IUPAC Name |
chloromethyl-methyl-bis(2,3,4,5,6-pentafluorophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5ClF10Si/c1-26(2-15,13-9(22)5(18)3(16)6(19)10(13)23)14-11(24)7(20)4(17)8(21)12(14)25/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWKGYURKBQGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCl)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5ClF10Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400640 | |
| Record name | (CHLOROMETHYL)METHYLBIS(PENTAFLUOROPHENYL)SILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77669-65-9 | |
| Record name | (CHLOROMETHYL)METHYLBIS(PENTAFLUOROPHENYL)SILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


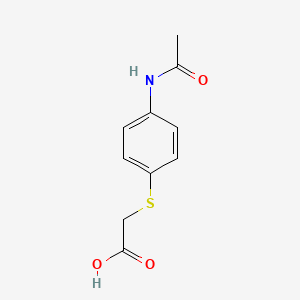
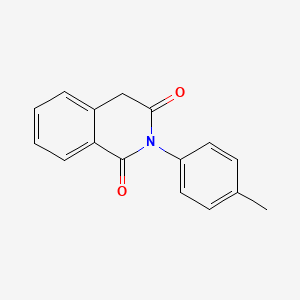
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane](/img/structure/B1621908.png)
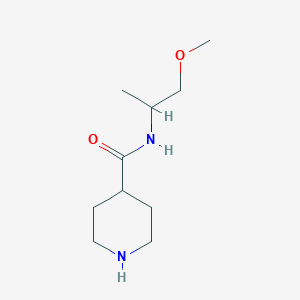
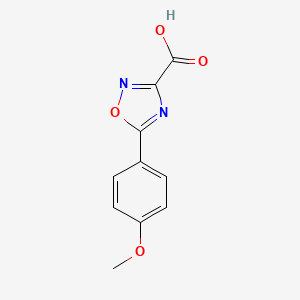

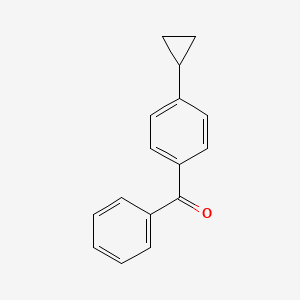
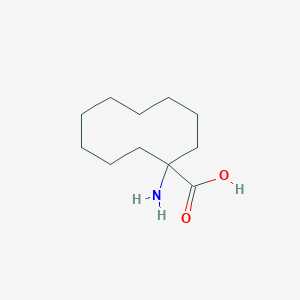
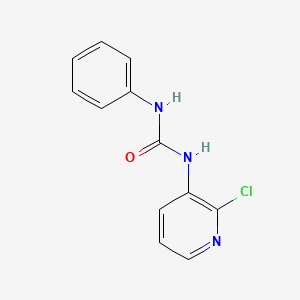
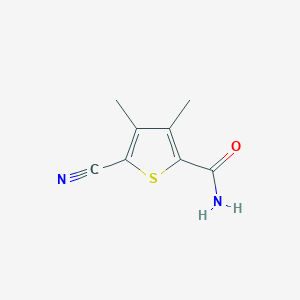
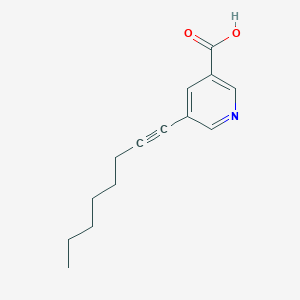
![Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate](/img/structure/B1621921.png)
![3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B1621922.png)

